

Spectroscopic and Mechanistic Insights into the Sarpagine Alkaloid Koumidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Koumidine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the monoterpene indole alkaloid, **Koumidine**. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and a visualization of its putative signaling pathway. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Data Presentation

The spectroscopic data for **Koumidine**, derived from its isolation from *Gelsemium elegans*, is summarized below. The structural elucidation was primarily achieved through a combination of UV, IR, Mass Spectrometry, and ¹H and ¹³C NMR spectroscopy.

Mass Spectrometry Data

High-resolution mass spectrometry confirms the molecular formula of **Koumidine** as $C_{19}H_{22}N_2O$.

Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for **Koumidine**.

Parameter	Value	Source
Molecular Formula	C ₁₉ H ₂₂ N ₂ O	[1]
Calculated Mass	294.1732	[1]
Measured m/z	295.1804898 [M+H] ⁺	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The ¹H and ¹³C NMR data were crucial for the complete structural assignment of **Koumidine**. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for **Koumidine** (CDCl₃).

Position	δ (ppm)	Multiplicity	J (Hz)
Data sourced from the original structure elucidation publication.			

Table 3: ¹³C NMR Spectroscopic Data for **Koumidine** (CDCl₃).

Position	δ (ppm)
Data sourced from the original structure elucidation publication.	

Experimental Protocols

The following sections detail the methodologies typically employed for the acquisition of spectroscopic data for sarpagine-type alkaloids like **Koumidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ^1H NMR). The sample is typically dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard.

General Procedure:

- **Sample Preparation:** A few milligrams of purified **Koumidine** are dissolved in approximately 0.5 mL of CDCl_3 .
- **Data Acquisition:** ^1H NMR, ^{13}C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired.
 - ^1H NMR: Standard parameters include a 30° pulse width, a spectral width of 15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled spectrum is typically acquired with a spectral width of 220 ppm.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectra. Chemical shifts are referenced to the residual solvent peak or TMS.

Mass Spectrometry (MS)

High-resolution mass spectra are typically obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) mass analyzer.

General Procedure for LC-ESI-QTOF:

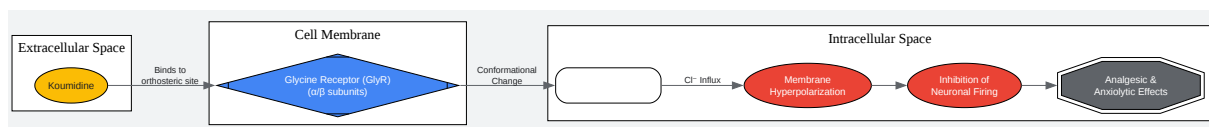
- **Sample Preparation:** A dilute solution of **Koumidine** is prepared in a suitable solvent mixture, such as acetonitrile/water with a small amount of formic acid to promote protonation.
- **Chromatographic Separation (LC):** The sample is injected onto a C18 reversed-phase column and eluted using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- **Mass Spectrometric Detection (ESI-QTOF):**

- The ESI source is operated in positive ion mode.
- Key parameters include the capillary voltage (e.g., 3500 V), drying gas temperature and flow rate, and nebulizer pressure.
- Data is acquired over a mass range of m/z 100-1000.
- For tandem MS (MS/MS), the protonated molecule $[M+H]^+$ is selected as the precursor ion and fragmented using collision-induced dissociation (CID) with a specific collision energy (e.g., 6V) to obtain fragment ion spectra for structural elucidation.

Mandatory Visualization

Signaling Pathway of Koumidine

Koumidine, a constituent of Gelsemium species, is known to interact with the central nervous system. Like other Gelsemium alkaloids, it has been shown to be a ligand for the Glycine Receptor (GlyR), an important inhibitory neurotransmitter receptor. The binding of **Koumidine** to the GlyR is thought to modulate neuronal excitability, contributing to the analgesic and anxiolytic properties reported for extracts of Gelsemium.



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Koumidine's interaction with the Glycine Receptor.

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References

- 1. Koumidine | C₁₉H₂₂N₂O | CID 44584550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into the Sarpagine Alkaloid Koumidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8257664#spectroscopic-data-of-koumidine-nmr-ms]

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